molecular formula C24H29N3O4 B265517 (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate

Cat. No. B265517
M. Wt: 423.5 g/mol
InChI Key: WALLIZSZLAECFW-LSDHQDQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate, also known as EDP-MMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of biomedical research. EDP-MMP is a fluorescent probe that can selectively detect the activity of matrix metalloproteinases (MMPs), which are enzymes involved in various physiological processes such as tissue remodeling, wound healing, and cancer progression.

Mechanism of Action

The mechanism of action of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate involves the selective cleavage of the pyrrolidine ring by MMPs. The cleavage reaction results in the release of a fluorescent moiety, which can be detected using a fluorescence microscope or a flow cytometer. The specificity of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate for MMPs is due to the presence of a specific amino acid sequence in the MMP substrate-binding site. This sequence is recognized by (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate, which undergoes a specific cleavage reaction only in the presence of MMPs.
Biochemical and Physiological Effects:
(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate has been shown to have minimal toxicity and does not interfere with cellular processes. The cleavage of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate by MMPs does not affect the activity of the enzyme or the integrity of the ECM. Therefore, (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate can be used to study the activity of MMPs in vivo and in vitro without affecting the biological system under investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate is its high specificity for MMPs. This property allows for the selective detection of MMP activity in biological systems without interference from other enzymes or molecules. (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate is also easy to use and can be applied to various biological systems such as cell cultures, animal models, and human tissues. However, there are some limitations to the use of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate. One limitation is the need for a fluorescence microscope or a flow cytometer to detect the fluorescence signal. Another limitation is the requirement for a specific amino acid sequence in the MMP substrate-binding site, which limits the use of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate to the detection of specific MMPs.

Future Directions

There are several future directions for the use of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate in biomedical research. One direction is the development of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate variants that can detect the activity of other enzymes involved in ECM remodeling such as cathepsins and serine proteases. Another direction is the application of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate in the diagnosis and monitoring of cancer progression. (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate can be used to detect the activity of MMPs in cancer cells and tissues, which can provide valuable information for the development of targeted therapies. Furthermore, (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate can be used to study the role of MMPs in tissue regeneration and wound healing. Overall, (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate has great potential for the study of MMP activity in various biological systems and can contribute to the development of novel therapies for various pathological conditions.

Synthesis Methods

The synthesis of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate involves several steps, starting from the reaction of pyridine-3-carbaldehyde with ethyl acetoacetate to form a pyridine-3-ylidene derivative. The pyridine-3-ylidene derivative is then reacted with 1,3-dibromopropane to form a pyrrolidine ring. The resulting compound is then reacted with diethylamine to form the diethylaminoethyl group. The final step involves the reaction of the diethylaminoethyl derivative with 3-methoxybenzaldehyde to form (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate.

Scientific Research Applications

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate has been widely used as a fluorescent probe to detect the activity of MMPs in various biological systems. MMPs are a family of zinc-dependent endopeptidases that are involved in the degradation of extracellular matrix (ECM) proteins. The dysregulation of MMP activity has been implicated in various pathological conditions such as cancer, arthritis, and cardiovascular diseases. (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate can selectively detect the activity of MMPs in vivo and in vitro by undergoing a specific cleavage reaction that results in the release of a fluorescent moiety. This property of (E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate has made it an important tool for studying the role of MMPs in various biological processes.

properties

Product Name

(E)-{1-[3-(diethylammonio)propyl]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-3-ylidene}(3-methoxyphenyl)methanolate

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C24H29N3O4/c1-4-26(5-2)13-8-14-27-21(18-10-7-12-25-16-18)20(23(29)24(27)30)22(28)17-9-6-11-19(15-17)31-3/h6-7,9-12,15-16,21,28H,4-5,8,13-14H2,1-3H3/b22-20+

InChI Key

WALLIZSZLAECFW-LSDHQDQOSA-N

Isomeric SMILES

CC[NH+](CC)CCCN1C(/C(=C(/C2=CC(=CC=C2)OC)\[O-])/C(=O)C1=O)C3=CN=CC=C3

SMILES

CCN(CC)CCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CN=CC=C3

Canonical SMILES

CC[NH+](CC)CCCN1C(C(=C(C2=CC(=CC=C2)OC)[O-])C(=O)C1=O)C3=CN=CC=C3

Origin of Product

United States

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